molecular formula C16H22N2O2 B2959804 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid CAS No. 1485766-93-5

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2959804
CAS RN: 1485766-93-5
M. Wt: 274.364
InChI Key: IDAQYNSGHCHAIJ-UHFFFAOYSA-N
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Description

“1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1485766-93-5 . It has a molecular weight of 274.36 . The IUPAC name for this compound is 1’-benzyl-1,3’-bipyrrolidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which is a class of compounds that “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” belongs to, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The InChI code for “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is 1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” include a molecular weight of 274.36 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Drug Design and Development

The pyrrolidine ring is a common feature in medicinal chemistry, often used to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound, with its benzylpyrrolidin moiety, could be pivotal in designing drugs with enhanced bioavailability and specificity.

Target Selectivity Enhancement

The structure of 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid can influence the binding affinity and selectivity towards biological targets. The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can lead to varied biological profiles, potentially improving the selectivity of drug candidates .

Modulation of Biological Activity

Steric factors greatly influence the biological activity of compounds. The benzyl group attached to the pyrrolidine ring in this compound could modulate its interaction with biological targets, affecting the structure-activity relationship (SAR) and leading to novel therapeutic agents .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of bioactive molecules. It can be used in ring construction from different cyclic or acyclic precursors or functionalized on preformed pyrrolidine rings, such as proline derivatives . This flexibility in synthesis makes it valuable for creating a diverse array of bioactive compounds.

Enantioselective Binding

Due to the stereogenicity of the pyrrolidine ring, 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid can exhibit enantioselective binding to proteins. This property is crucial for developing drugs that require high specificity and can reduce side effects by targeting only the intended enantiomer .

Pharmacokinetic Optimization

Incorporating the pyrrolidine scaffold into drug molecules can optimize pharmacokinetic properties. The non-planarity of the ring, a phenomenon called “pseudorotation,” can enhance the molecule’s ability to traverse biological membranes, potentially improving drug delivery and efficacy .

ADME/Tox Improvement

The introduction of heteroatomic fragments, such as the pyrrolidine ring, into drug molecules is a strategic choice to modify physicochemical parameters. This can lead to better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Structural Diversity in Drug Libraries

The pyrrolidine scaffold, particularly with functional groups like the benzylpyrrolidin, allows for the generation of structural diversity in drug libraries. This diversity is essential for high-throughput screening and the discovery of new lead compounds with unique biological activities .

Mechanism of Action

properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAQYNSGHCHAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid

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